- Synthesis of useful functionalized prenyl derivatives in the E or Z configuration, Synlett, 1991, (11), 795-6
Cas no 931-23-7 (Hydroxybutenolide)
Hydroxybutenolide structure
Product Name:Hydroxybutenolide
N.o CAS:931-23-7
MF:C5H6O3
MW:114.099341869354
MDL:MFCD15145822
CID:752846
PubChem ID:5279300
Update Time:2025-06-10
Hydroxybutenolide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2(5H)-Furanone, 5-hydroxy-3-methyl-
- 2-hydroxy-4-methyl-2H-furan-5-one
- 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)
- Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)
- 2(5H)-Furanone, 3,5-dihydroxy-
- 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran
- 4-Hydroxy-2-methylbut-2-en-4-olide
- 5-Hydroxy-3-methyl-2-butenolide
- 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
- 4-Hydroxy-2-methylbut-2-enolide
- DTXSID90415048
- H1747
- CS-0139161
- C77517
- 931-23-7
- 5-hydroxy-3-methyl-2(5H)-furanone
- SY219275
- EN300-320927
- MFCD15145822
- 5-hydroxy-3-methylfuran-2(5H)-one
- ghl.PD_Mitscher_leg0.903
- CHEBI:195253
- SCHEMBL7548600
- 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid
- 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE
- Hydroxybutenolide
-
- MDL: MFCD15145822
- Inchi: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
- Chave InChI: HQIZYPQNJWENRT-UHFFFAOYSA-N
- SMILES: O=C1C(C)=CC(O)O1
Propriedades Computadas
- Massa Exacta: 114.031694049g/mol
- Massa monoisotópica: 114.031694049g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 0
- Complexidade: 148
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0
- Superfície polar topológica: 46.5Ų
Hydroxybutenolide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | H830805-25mg |
Hydroxybutenolide |
931-23-7 | 25mg |
$ 115.00 | 2023-09-07 | ||
| TRC | H830805-50mg |
Hydroxybutenolide |
931-23-7 | 50mg |
$ 167.00 | 2023-09-07 | ||
| TRC | H830805-100mg |
Hydroxybutenolide |
931-23-7 | 100mg |
$ 305.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-200MG |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 200MG |
¥450.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 1G |
¥1450.0 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-200MG |
5-Hydroxy-3-methyl-2(5H)-furanone |
931-23-7 | >95.0%(GC) | 200mg |
¥280.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-1G |
5-Hydroxy-3-methyl-2(5H)-furanone |
931-23-7 | >95.0%(GC) | 1g |
¥780.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D918187-1g |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 95% | 1g |
$590 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-1g |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 98% | 1g |
¥636.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-100mg |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 98% | 100mg |
¥67.0 | 2024-07-19 |
Hydroxybutenolide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
Referência
- 2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides, Tetrahedron Letters, 1990, 31(29), 4227-8
Método de produção 3
Método de produção 4
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones, Helvetica Chimica Acta, 1979, 62(5), 1614-21
Método de produção 6
Condições de reacção
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 26 h, 120 °C; cooled
Referência
- A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis, Synthesis, 2010, (19), 3271-3273
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 48 h, 100 °C
Referência
- (PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation, Tetrahedron, 2004, 60(34), 7391-7396
Método de produção 8
Condições de reacção
1.1 Reagents: Amberlyst 15 Solvents: Water
Referência
- A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides, Synlett, 1998, (1), 31-32
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi, Plant and Cell Physiology, 2010, 51(7), 1104-1117
Método de produção 10
Método de produção 11
Condições de reacção
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, rt → reflux
Referência
- Methods for hydraulic enhancement of crops, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Acetic acid ; 4 h, rt → reflux
1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C
1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C
Referência
- Strigolactone formulations and uses thereof, World Intellectual Property Organization, , ,
Método de produção 13
Método de produção 14
Método de produção 15
Método de produção 16
Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Water ; 12 h, 110 °C
Referência
- Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones, Angewandte Chemie, 2020, 59(32), 13479-13483
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type, Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; rt → reflux; 16 h, reflux
Referência
- Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid, China, , ,
Método de produção 19
Método de produção 20
Hydroxybutenolide Raw materials
- Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
- 5-bromo-3-methyl-2(5H)-Furanone
- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5R)-rel-
- Methylmalonic Acid
- 2-Butenoic acid, 4-(dimethylhydrazono)-2-methyl-, methyl ester, (E,E)-
- Glyoxal
- Butanoic acid, 2,4,4-trichloro-2-methyl-, methyl ester
- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5S)-rel-
- 2-Butenoic acid, 2-methyl-4-oxo-, methyl ester, (Z)- (9CI)
Hydroxybutenolide Preparation Products
Hydroxybutenolide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:931-23-7)Hydroxybutenolide
Número da Ordem:A1053966
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 17:39
Preço ($):161.0
E- mail:sales@amadischem.com
Hydroxybutenolide Literatura Relacionada
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
931-23-7 (Hydroxybutenolide) Produtos relacionados
- 61343-46-2(2(5H)-Furanone, 5,5-dihydroxy-3-methyl-)
- 646504-94-1(2(5H)-Furanone,4-methyl-5-(2-propen-1-yloxy)-)
- 625111-90-2(2(5H)-Furanone,5-(acetyloxy)-3,4-dimethyl-,(5S)-(9CI))
- 40834-42-2(5-hydroxy-4-methyl-2,5-dihydrofuran-2-one)
- 58089-88-6(4-methyl-2-propan-2-yloxy-2h-furan-5-one)
- 19957-74-5(2(5H)-Furanone,5-methoxy-3-methyl-)
- 104919-85-9(Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate)
- 174655-89-1(2,5-dihydro-2-methoxy-5-oxo-3-Furancarboxaldehyde)
- 78920-13-5(5-ethoxy-4-methyl-2(5H)-Furanone)
- 78646-58-9(4-methyl-2-[(4-methyl-5-oxo-2h-furan-2-yl)oxy]-2h-furan-5-one)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:931-23-7)Hydroxybutenolide
Pureza:99%
Quantidade:1g
Preço ($):161.0